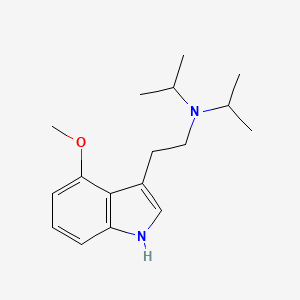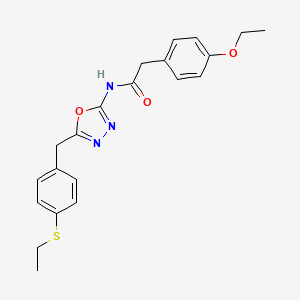![molecular formula C17H20O2 B14121087 3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a tert-butyl group and a methoxy group, while the other phenyl ring has a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully substituted biphenyl derivative.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, tert-butyl chloride, aluminum chloride, and various bases and acids.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully substituted biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagents used.
科学研究应用
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Used as an additive in polymers and resins to enhance their stability and performance.
作用机制
The mechanism of action of 3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling cascades, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A similar compound with two tert-butyl groups on the biphenyl structure.
tert-Butyl peroxybenzoate: Contains a tert-butyl group and is used as a radical initiator in polymerization reactions.
2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Another biphenyl derivative with multiple tert-butyl groups and hydroxyl groups.
Uniqueness
3-(tert-Butyl)-3’-methoxy-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl, methoxy, and hydroxyl groups makes it versatile for various applications, particularly in fields requiring stability and reactivity.
属性
分子式 |
C17H20O2 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
2-tert-butyl-4-(3-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-13(8-9-16(15)18)12-6-5-7-14(10-12)19-4/h5-11,18H,1-4H3 |
InChI 键 |
ZNQROGZUPLIHRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



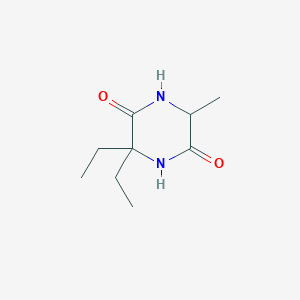
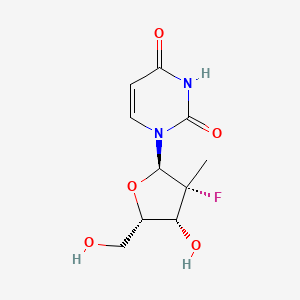
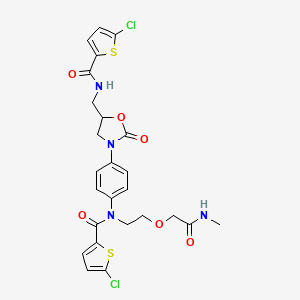
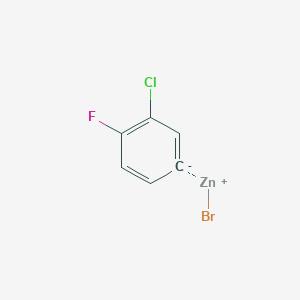
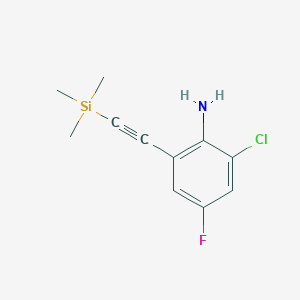
![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)



